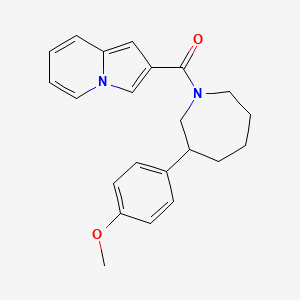

Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone

Description

Properties

IUPAC Name |

indolizin-2-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-26-21-10-8-17(9-11-21)18-6-2-4-13-24(15-18)22(25)19-14-20-7-3-5-12-23(20)16-19/h3,5,7-12,14,16,18H,2,4,6,13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTQIDNFOJAXND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CN4C=CC=CC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizine derivatives, including Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone, can be achieved through various methodologies. One common approach involves the use of radical cyclization and cross-coupling reactions. These methods are favored due to their efficiency in constructing heterocycles and forming C–C or C–X bonds . Transition metal-catalyzed reactions and oxidative coupling are also employed to achieve the desired substitution patterns .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Indolizine derivatives undergo various chemical reactions, including:

Oxidation: Indolizine compounds can be oxidized to form various oxidized products.

Reduction: Reduction reactions can convert indolizine derivatives into more reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., cerium(III) salts), reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized indolizine derivatives, while substitution reactions can introduce new functional groups into the indolizine scaffold .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications due to its biological activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone involves its interaction with specific molecular targets and pathways. Indolizine derivatives are known to interact with various biological receptors and enzymes, leading to their observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Indole derivatives: Share a similar indole nucleus and exhibit diverse biological activities.

Imidazole derivatives: Contain a five-membered ring with nitrogen atoms and have broad chemical and biological properties.

Uniqueness

Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is unique due to its specific structure, which combines an indolizine core with a methoxyphenyl and azepanone moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Biological Activity

Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic compound part of the indolizine derivatives class. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is indolizin-2-yl-[3-(4-methoxyphenyl)azepan-1-yl]methanone . Its molecular formula is , and it has a molecular weight of 364.44 g/mol. The unique combination of an indolizine core with a methoxyphenyl and azepanone moiety contributes to its distinctive chemical and biological properties.

Structural Formula

Anticancer Properties

Recent studies have highlighted the anticancer potential of indolizine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | GI50 Value (nM) |

|---|---|---|

| Indolizin Derivative A | SNB-75 (CNS Cancer) | 870 |

| Indolizin Derivative B | MDA-MB-231 (Breast Cancer) | 920 |

These results indicate that indolizine derivatives may serve as promising leads for developing new anticancer agents .

Antimicrobial Activity

Indolizine compounds have also been investigated for their antimicrobial properties. Research indicates that they exhibit activity against various pathogens, including fungi. For example, combinations of indolizine derivatives with known antifungal agents have demonstrated enhanced antifungal effects against human pathogenic fungi such as Aspergillus species .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It has been suggested that indolizine derivatives can inhibit enzymes linked to cancer progression and microbial growth.

Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry evaluated several indolizine derivatives for their anticancer activity. The most potent derivative exhibited a significant reduction in cell viability in both CNS and breast cancer cell lines. The study concluded that the structural modifications in these compounds could enhance their cytotoxicity .

Study 2: Antifungal Efficacy

Research focusing on antifungal applications demonstrated that the combination of indolizine derivatives with traditional antifungal agents resulted in synergistic effects against resistant fungal strains. This study emphasized the potential of these compounds in clinical settings where conventional treatments fail .

Q & A

Q. What are the recommended synthetic routes for Indolizin-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step strategies:

- Friedel-Crafts Acylation : To construct the methanone core, acylation of substituted benzene derivatives (e.g., 4-methoxyphenylazepane) with indolizine carbonyl chlorides can be performed using Lewis acids like AlCl₃ in dichloromethane .

- Fischer Indole Cyclization : For indolizine ring formation, cyclization of hydrazones derived from ketones (e.g., 1-(4-benzoylphenyl)propan-1-one) using BF₃·Et₂O in acetic acid yields the indolizine scaffold .

- Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (dichloromethane/MeOH) ensures high purity .

Q. Key Parameters Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | AlCl₃, DCM, 0–25°C | 60–75 | |

| Cyclization | BF₃·Et₂O, AcOH, reflux | 40–55 | |

| Purification | Hexane:EtOAc (4:1) | 85–95 |

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., azepane N-methyl groups at δ 2.3–3.1 ppm, indolizine protons at δ 6.8–8.2 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ expected for C₂₄H₂₅N₂O₂: 385.1916) .

- X-ray Crystallography : Single-crystal analysis validates stereochemistry and bond angles, particularly for azepane ring conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer: Yield discrepancies often arise from:

- Catalyst Degradation : Monitor Lewis acid (e.g., AlCl₃) activity via titration; replace batches if efficiency drops .

- Temperature Control : Use jacketed reactors for exothermic steps (e.g., acylation) to prevent side reactions .

- Analytical Validation : Employ GC-MS or HPLC to quantify intermediates and byproducts (e.g., unreacted azepane or indolizine precursors) .

Q. Troubleshooting Table :

| Issue | Diagnostic Tool | Solution | Reference |

|---|---|---|---|

| Low Cyclization Yield | HPLC (monitor hydrazone conversion) | Optimize BF₃·Et₂O stoichiometry | |

| Impurity Peaks | HRMS-ESI | Adjust column chromatography |

Q. What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin for anticancer activity). Focus on the indolizine core’s π-π stacking and azepane’s hydrogen-bonding potential .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against cytotoxicity datasets .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to assess binding kinetics .

Q. What strategies enable regioselective functionalization of the indolizine core?

Methodological Answer:

- Electrophilic Substitution : Direct bromination (NBS/CCl₄) at the indolizine C3 position, favored by electron density .

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at C2 using boronic acids .

- Protection/Deprotection : Temporarily block the azepane nitrogen with Boc groups to avoid side reactions during indolizine modification .

Q. Functionalization Table :

| Reaction | Conditions | Selectivity | Reference |

|---|---|---|---|

| Bromination | NBS, CCl₄, 80°C | C3 > C2 | |

| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O | C2 (aryl) |

Q. How to address discrepancies in spectroscopic data versus computational predictions?

Methodological Answer:

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)) to identify conformational mismatches .

- Solvent Effects : Re-run simulations with explicit solvent models (e.g., PCM for DMSO) to align with experimental conditions .

Q. What in vitro assays are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/CYP2D6 isoforms using fluorogenic substrates .

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates high bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.